3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
This compound features a 3,4,5-trimethoxy-substituted benzamide core linked via an ethyl chain to a thiazolo[3,2-b][1,2,4]triazole heterocycle bearing an m-tolyl (meta-methylphenyl) group at position 2. The thiazolo-triazole core, fused from thiazole and triazole rings, offers a rigid, planar structure conducive to π-π stacking and hydrogen bonding. The ethyl spacer may provide conformational flexibility, while the m-tolyl group introduces lipophilicity and steric bulk.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-6-5-7-15(10-14)21-25-23-27(26-21)17(13-32-23)8-9-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-7,10-13H,8-9H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQFHDOSNXKJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitTaq polymerase and telomerase , suggesting that this compound may also target these enzymes.
Mode of Action
It’s known that compounds with similar structures can triggercaspase activation by a possible oxidative mechanism. This suggests that this compound might induce apoptosis, or programmed cell death, in cells.
Biochemical Pathways
The compound appears to affect the ERK signaling pathway . It has been found to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation. This pathway is involved in regulating many cellular processes, including proliferation, differentiation, and cell cycle progression.
Pharmacokinetics
It’s known that similar compounds can be converted by actively respiring cells from a water-soluble form to an insoluble form. This suggests that this compound might have good bioavailability and can be metabolized by cells.
Result of Action
The compound appears to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle. This suggests that the compound might inhibit cell proliferation by causing cell cycle arrest.
Action Environment
It’s known that similar compounds can be stored at room temperature and should be kept away from light. This suggests that the compound might be stable under normal storage conditions but could be sensitive to light.
Biological Activity
3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates a thiazole and triazole moiety, which are known for their biological activities, particularly in anticancer research. The molecular formula is , and its molecular weight is approximately 452.53 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways and targets:
- Target Proteins : Similar compounds have been shown to inhibit enzymes such as Taq polymerase and telomerase , which are crucial for DNA replication and cellular aging processes.
- Caspase Activation : The compound may induce apoptosis through caspase activation, possibly via oxidative stress mechanisms.
- Cell Cycle Effects : It has been observed to cause a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting a potential role in cell cycle regulation and cancer therapy.
Biological Activity
Research indicates that 3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A549 | 0.21 | Tubulin polymerization inhibition |
| MCF-7 | 0.40 | Apoptosis induction |
| HT-29 | 0.21 | Cell cycle arrest |
Case Studies
Several studies have explored the efficacy of compounds similar to 3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide in cancer treatment:
- Antiproliferative Activity : A study evaluated the antiproliferative activity of various triazole derivatives against a panel of human cancer cell lines. The results indicated that compounds with a trimethoxybenzoyl group exhibited enhanced activity compared to standard treatments like CA-4 (combretastatin A-4), with IC50 values significantly lower than those of established drugs .
- In Vivo Studies : The most active derivative from the aforementioned study was tested in vivo using a syngeneic hepatocellular carcinoma model in Balb/c mice. The results demonstrated a marked reduction in tumor growth compared to controls, indicating strong potential for therapeutic applications .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves interaction with tubulin leading to disruption of microtubule dynamics and subsequent apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of compounds similar to 3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide suggests favorable absorption and distribution characteristics due to their lipophilicity and ability to cross biological membranes effectively. These compounds are typically metabolized by liver enzymes and exhibit significant bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with two analogs from the provided evidence, focusing on structural features, molecular properties, and substituent effects.
Table 1: Structural and Molecular Comparison
Key Comparisons:
Heterocyclic Core: The target and compounds share a thiazolo[3,2-b][1,2,4]triazole core, which is distinct from the triazolo[3,4-b][1,3,4]thiadiazole in .
Benzamide Substituents :
- The target’s 3,4,5-trimethoxy substitution pattern on the benzamide contrasts with the 2-methyl group in and 2-methoxy/4-ethoxy in . Trimethoxy groups enhance hydrophilicity and hydrogen-bonding capacity compared to simpler alkyl or alkoxy substituents, which may influence receptor binding or metabolic stability.
Heterocycle Substituents :
- The m-tolyl group on the target’s thiazolo-triazole introduces steric bulk and aromaticity, differing from the ethyl group in (smaller, aliphatic) and thiophen-2-yl in (heteroaromatic with sulfur) . Thiophene’s electron-rich nature could increase π-stacking interactions, whereas m-tolyl may enhance lipophilicity.
Molecular Weight and Complexity :
- The target’s molecular weight is expected to exceed 400 g/mol (estimated), higher than (363.44 g/mol) and (384.48 g/mol) due to its three methoxy groups and larger m-tolyl substituent . Increased molecular weight may impact pharmacokinetics, such as absorption or diffusion rates.
Research Implications and Trends
- Electron-Donating Effects : The trimethoxybenzamide in the target likely improves solubility compared to ’s methyl group or ’s single alkoxy substituents, critical for oral bioavailability .
- Heterocycle Flexibility : The ethyl spacer in the target and compounds may allow better conformational adaptation to binding pockets compared to the rigid phenyl linkage in .
Limitations and Contradictions
- The evidence lacks direct data on the target’s synthesis, bioactivity, or physicochemical properties, limiting quantitative comparisons.
- ’s triazolo-thiadiazole core contradicts the target’s thiazolo-triazole system, highlighting divergent design strategies for heterocyclic drug discovery .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thiazolo-triazole cores and coupling with substituted benzamide precursors. Key steps include:
- Thiazolo-triazole core formation : Use of chlorinated phenyl or fluorinated intermediates under reflux with ethanol or glacial acetic acid as solvents .
- Amide coupling : Employing carbodiimide-based coupling agents (e.g., DCC or EDC) to link the thiazolo-triazole-ethyl moiety to the 3,4,5-trimethoxybenzamide group .
- Optimization : Temperature (70–100°C), solvent polarity (DMF or THF), and reaction time (6–24 hrs) significantly impact yield. Purity is enhanced via column chromatography or HPLC .
- Data Table :
| Step | Key Reagents | Optimal Conditions | Yield Range |
|---|---|---|---|
| Core Formation | Chlorophenyl derivatives, thiourea | Reflux in ethanol, 8 hrs | 60–75% |
| Amide Coupling | DCC, DMAP | DMF, 80°C, 12 hrs | 45–65% |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms methoxy groups (δ 3.8–4.0 ppm for OCH₃), aromatic protons (δ 6.5–8.0 ppm), and amide linkages (δ 7.5–8.5 ppm for CONH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z ~550–600 for C₂₇H₂₅N₃O₅S) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy positioning, m-tolyl substitution) influence biological activity?
- Methodological Answer :
- Substituent Analysis :
- Methoxy groups : 3,4,5-Trimethoxy on benzamide enhances membrane permeability and target binding (e.g., tubulin inhibition) compared to mono/dimethoxy analogs .
- m-Tolyl group : Meta-methyl on the thiazolo-triazole core improves hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) .
- SAR Studies : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) or microbial targets (e.g., S. aureus) using analogs with varied substituents .
- Data Table :
| Analog | Substituent Modification | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) S. aureus |
|---|---|---|---|
| Parent Compound | 3,4,5-OMe, m-tolyl | 1.2 ± 0.3 | 4.5 ± 0.7 |
| Analog A | 2,4,5-OMe, p-tolyl | 3.8 ± 0.5 | 8.9 ± 1.1 |
Q. What computational strategies predict target binding and resolve contradictory bioactivity data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like β-tubulin (PDB: 1SA0) or 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonds (amide NH to Glu198) and π-π stacking (m-tolyl to Phe200) .
- Contradiction Resolution : If in vitro activity conflicts with docking predictions, validate via:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd).
- Mutagenesis Studies : Test binding to target mutants (e.g., Glu198Ala) .
Q. How can reaction byproducts or degradation products be identified and mitigated?
- Methodological Answer :
- Byproduct Identification : LC-MS/MS detects impurities (e.g., incomplete cyclization products or oxidized thiazole rings) .
- Mitigation :
- Reducing Agents : Add ascorbic acid to prevent oxidation of thiol intermediates.
- Temperature Control : Maintain <80°C during amide coupling to avoid decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
